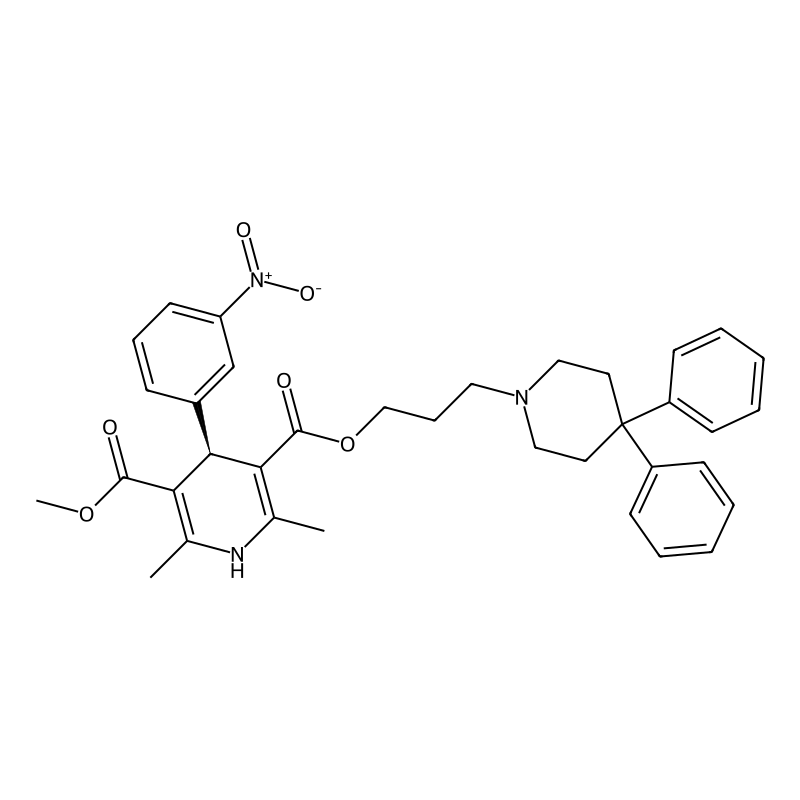

Dexniguldipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dexniguldipine is the purified (R)-enantiomer of the dihydropyridine derivative niguldipine. In commercial and laboratory procurement, it is primarily sourced as a high-affinity P-glycoprotein (MDR1) efflux pump inhibitor and a non-intercalating catalytic inhibitor of eukaryotic DNA Topoisomerase I. Unlike standard dihydropyridines, Dexniguldipine is structurally distinct in its ability to decouple multidrug resistance (MDR) reversal from voltage-gated calcium channel blockade, making it a critical reagent for isolating ABC transporter kinetics and developing photoaffinity probes for nucleotide-binding domains without confounding cardiovascular or intracellular calcium signaling activity [1].

Procuring racemic niguldipine or common in-class substitutes like verapamil introduces severe experimental limitations in both in vitro and in vivo workflows. The (S)-enantiomer present in racemic mixtures possesses extreme affinity for L-type calcium channels, triggering profound hypotensive effects in vivo and confounding intracellular calcium-dependent signaling pathways in cellular assays. Similarly, standard MDR inhibitors like verapamil require impractically high concentrations to achieve effective P-glycoprotein blockade, consistently resulting in dose-limiting toxicities that prematurely terminate in vivo chemosensitization models. Procuring the pure (R)-enantiomer, Dexniguldipine, strictly eliminates these off-target calcium channel artifacts while delivering a 10-fold increase in MDR1 inhibition potency compared to verapamil baselines [1].

Purity-Linked Usability: Decoupling MDR1 Inhibition from Calcium Channel Artifacts

For laboratories conducting P-glycoprotein transport assays, enantiomeric purity is critical to prevent calcium-mediated signaling artifacts. Dexniguldipine provides a 40-fold reduction in L-type calcium channel affinity compared to its (S)-enantiomer counterpart, while simultaneously demonstrating approximately 10-fold higher in vitro potency for MDR1 reversal than the industry-standard baseline, verapamil [1].

| Evidence Dimension | L-type calcium channel affinity and MDR1 reversal potency |

| Target Compound Data | Dexniguldipine ((R)-enantiomer): Minimal hypotensive activity; high MDR1 binding |

| Comparator Or Baseline | (S)-Niguldipine and Verapamil |

| Quantified Difference | 40-fold lower Ca2+ channel affinity than (S)-niguldipine; ~10-fold higher MDR1 potency than verapamil |

| Conditions | In vitro receptor binding and HeLa-MDR-1 multidrug resistance reversal assays |

Procuring the pure (R)-enantiomer ensures that MDR1 efflux assays are not compromised by off-target intracellular calcium fluctuations, enabling cleaner data in signal transduction studies.

Laboratory Workflow Fit: Distinct Catalytic Inhibition of Topoisomerase I

Dexniguldipine serves as an essential mechanistic reference standard for Topoisomerase I research, acting as a direct catalytic inhibitor rather than an interfacial poison. While the standard comparator, camptothecin, fails to inhibit suicidal DNA cleavage even at concentrations up to 10 µM, Dexniguldipine achieves complete cleavage inhibition at 10 µM and potently blocks the religation reaction at approximately 30 nM [1].

| Evidence Dimension | Inhibition of Topoisomerase I suicidal cleavage and religation |

| Target Compound Data | Dexniguldipine: 100% cleavage inhibition at 10 µM; religation inhibition at ~30 nM |

| Comparator Or Baseline | Camptothecin: 0% suicidal cleavage inhibition at 10 µM |

| Quantified Difference | Dexniguldipine provides complete catalytic cleavage inhibition at 10 µM, whereas camptothecin shows no inhibition of this specific catalytic step at the same concentration. |

| Conditions | Eukaryotic DNA Topoisomerase I synthetic oligonucleotide substrate assay |

This compound provides assay developers with a non-DNA-intercalating reference standard to isolate and quantify direct enzyme-binding inhibition mechanisms.

In Vivo Model Suitability: Overcoming Dose-Limiting Toxicity in Chemosensitization

In preclinical procurement, the viability of an MDR modulator depends heavily on its efficacy-to-toxicity ratio. In murine xenograft models of multidrug resistance, Dexniguldipine combined with Adriamycin reduced the number of viable resistant tumor cells by 67% at doses between 5 and 25 mg/kg. In contrast, the standard baseline verapamil required a massive 75 mg/kg dose to achieve only a 53% reduction, often bordering on lethal cardiovascular toxicity [1].

| Evidence Dimension | Reduction of viable multidrug-resistant cells in vivo |

| Target Compound Data | Dexniguldipine: 67% reduction at 5-25 mg/kg dose |

| Comparator Or Baseline | Verapamil: 53% reduction at 75 mg/kg dose |

| Quantified Difference | Dexniguldipine achieves a 14% greater reduction in viable resistant cells while requiring a 3- to 15-fold lower systemic dose. |

| Conditions | In vivo F4-6RADR murine xenograft model co-administered with Adriamycin (ADR) |

Selecting Dexniguldipine prevents premature termination of in vivo chemosensitization models caused by the dose-limiting cardiovascular toxicity inherent to standard modulators.

High-Fidelity P-Glycoprotein (MDR1) Efflux Screening

Due to its 40-fold lower affinity for L-type calcium channels compared to its enantiomeric counterpart, Dexniguldipine is a primary modulator for in vitro MDR1 transport assays. It allows researchers to establish baseline P-glycoprotein inhibition without triggering confounding intracellular calcium transients that can skew downstream phosphoinositol or protein kinase C signaling data [1].

Development of Photoaffinity Probes for ABC Transporters

Dexniguldipine's high specific affinity for the nucleotide-binding site of P-glycoprotein makes it a highly suitable structural precursor. It is routinely utilized to synthesize tritiated azido-analogs (e.g., [(3)H]B9209-005) for photoaffinity labeling, enabling precise mass spectrometry mapping of ABC transporter binding domains [2].

Mechanistic Profiling of Novel Topoisomerase I Inhibitors

As a proven catalytic inhibitor that binds the enzyme rather than intercalating DNA, Dexniguldipine is deployed as a negative control for DNA intercalation assays and a positive control for religation inhibition (active at ~30 nM). This makes it highly effective for screening pipelines seeking to differentiate interfacial poisons from direct enzyme inhibitors [3].

Preclinical In Vivo Chemosensitization Models

For laboratories scaling from in vitro to in vivo multidrug resistance models, Dexniguldipine is selected over verapamil to bypass dose-limiting cardiovascular toxicity. Its ability to significantly reduce resistant tumor volumes at doses as low as 5 mg/kg ensures that long-term co-administration studies with cytostatics like Adriamycin remain viable [4].

References

- [1] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Dexniguldipine. NCI Thesaurus.

- [2] Fritzen, R., et al. (2002). Characterization of the dexniguldipine binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. Biochemistry, 41(22), 7052-7057.

- [3] Boege, F., et al. (1996). The Dihydropyridine Dexniguldipine Hydrochloride Inhibits Cleavage and Religation Reactions of Eukaryotic DNA Topoisomerase I. Biochemistry, 35(31), 10051-10057.

- [4] Dietel, M., et al. (1996). In vivo reversibility of multidrug resistance by the MDR-modulator dexniguldipine (niguldipine derivative B859-35) and by verapamil. Journal of Experimental Therapeutics and Oncology, 1(1), 23-29.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Explore Compound Types